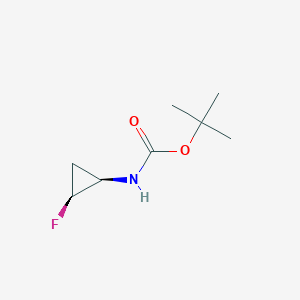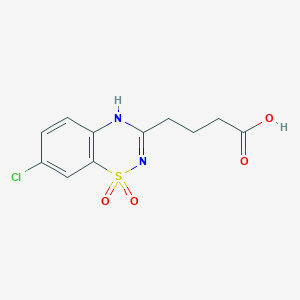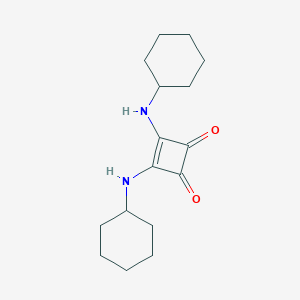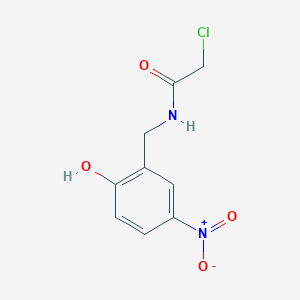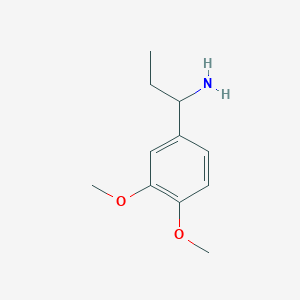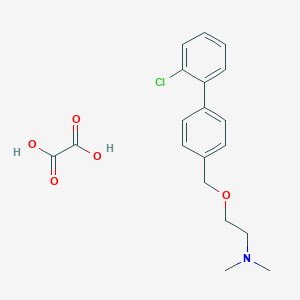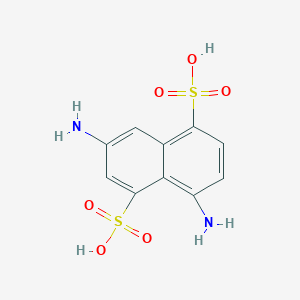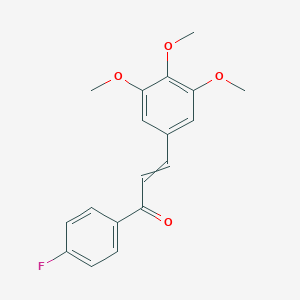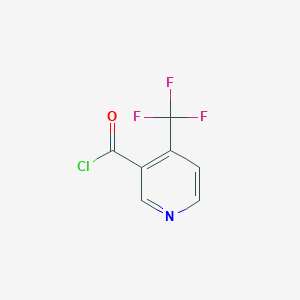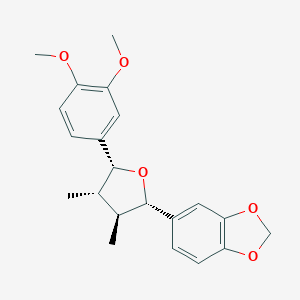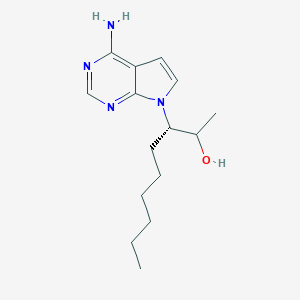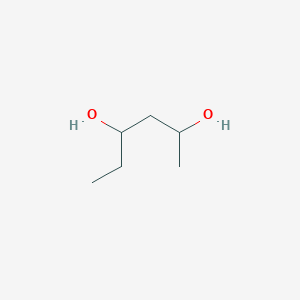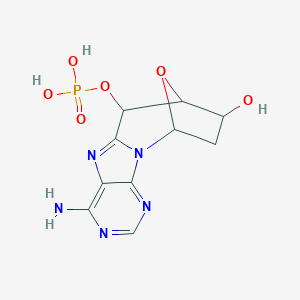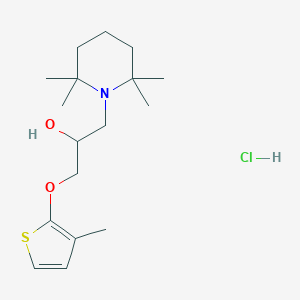
1-Piperidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride, also known as Methylthiopropamine (MTP) hydrochloride, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTP is a member of the amphetamine family and is structurally similar to other psychoactive substances such as amphetamine and methamphetamine. However, unlike these substances, MTP has not been widely studied and its effects on the human body are not well understood. In
Wissenschaftliche Forschungsanwendungen
MTP has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and may be useful in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, MTP has been studied for its potential as a cognitive enhancer and may be useful in improving memory and cognitive function.
Wirkmechanismus
The exact mechanism of action of MTP is not well understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a key role in regulating mood, attention, and other cognitive processes.
Biochemische Und Physiologische Effekte
MTP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism. Additionally, MTP has been shown to increase the release of certain hormones, such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTP in lab experiments is its ability to stimulate the central nervous system, making it useful for studying the effects of stimulants on the brain. However, one limitation of using MTP is its potential for abuse and addiction, which may make it difficult to use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on MTP. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Additionally, researchers may explore the use of MTP in combination with other drugs to enhance its effects. Finally, more research is needed to better understand the long-term effects of MTP on the body and brain.
Synthesemethoden
The synthesis of MTP is a complex process that involves several steps. The first step involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with piperidine to form 1-(3-methyl-2-thienyl)-2-piperidin-1-yl-ethanone. This intermediate is then reacted with 2,2,6,6-tetramethyl-1-piperidinyloxy to form the final product, MTP. The hydrochloride salt of MTP is typically used for research purposes.
Eigenschaften
CAS-Nummer |
109171-60-0 |
|---|---|
Produktname |
1-Piperidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride |
Molekularformel |
C17H30ClNO2S |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
1-(3-methylthiophen-2-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2S.ClH/c1-13-7-10-21-15(13)20-12-14(19)11-18-16(2,3)8-6-9-17(18,4)5;/h7,10,14,19H,6,8-9,11-12H2,1-5H3;1H |
InChI-Schlüssel |
LWJKDVGFWPMHNN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Kanonische SMILES |
CC1=C(SC=C1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Synonyme |
1-Piperidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,6,6-t etramethyl-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



